molecular formula C8H3ClF4O2 B2699461 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid CAS No. 381229-48-7

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid

Cat. No. B2699461
CAS RN: 381229-48-7
M. Wt: 242.55
InChI Key: UYEXBYNDDVJLHJ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is a derivative of benzoic acid featuring a chloride, a fluoride, and a trifluoromethyl at the 3-, 4-, and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .


Molecular Structure Analysis

The molecular structure of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is represented by the formula C8H3ClF4O2 . The InChI code is 1S/C8H3ClF4O2/c9-5-2-3 (7 (14)15)1-4 (6 (5)10)8 (11,12)13/h1-2H, (H,14,15) and the InChI key is UYEXBYNDDVJLHJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid include a molecular weight of 242.56 , and a physical form of white to yellow solid . The melting point is 104-108 °C .

Safety and Hazards

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory system toxicity . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this chemical .

properties

IUPAC Name

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEXBYNDDVJLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid

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